molecular formula C16H11N5O6 B187527 N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide CAS No. 13915-24-7

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide

Cat. No. B187527
CAS RN: 13915-24-7
M. Wt: 369.29 g/mol
InChI Key: CECKDQJJCZIYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide, also known as VU0456810, is a small molecule inhibitor of the protein tyrosine phosphatase, PTPRZ. PTPRZ is a transmembrane protein that is highly expressed in the central nervous system and plays a role in regulating neural development and plasticity. VU0456810 has shown potential as a therapeutic agent for the treatment of neurological disorders such as multiple sclerosis, glioblastoma, and Alzheimer's disease.

Mechanism Of Action

The mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves inhibition of the protein tyrosine phosphatase, PTPRZ. PTPRZ plays a role in regulating neural development and plasticity by dephosphorylating key signaling molecules such as Fyn and STAT3. Inhibition of PTPRZ by N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide leads to enhanced remyelination in multiple sclerosis and inhibition of glioblastoma cell growth.

Biochemical And Physiological Effects

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been shown to have a number of biochemical and physiological effects related to its inhibition of PTPRZ. In addition to enhancing remyelination in multiple sclerosis and inhibiting glioblastoma cell growth, N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has also been shown to enhance long-term potentiation in the hippocampus, a key process underlying learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its specificity for PTPRZ, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, one limitation of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide. One area of interest is the development of more potent analogs of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide that could be more effective in inhibiting PTPRZ. Another area of interest is the investigation of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide as a therapeutic agent for other neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide and its effects on neural development and plasticity.

Synthesis Methods

The synthesis of N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide involves a multi-step process starting with the reaction of 2-amino-4-methylquinazoline with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions including acylation, reduction, and cyclization to yield the final product.

Scientific Research Applications

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide has been the subject of numerous scientific studies investigating its potential as a therapeutic agent for neurological disorders. In a study published in the Journal of Medicinal Chemistry, N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide was found to inhibit the activity of PTPRZ in vitro and in vivo, leading to enhanced remyelination in a mouse model of multiple sclerosis. Another study published in the journal Cancer Research demonstrated that N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide could inhibit the growth of glioblastoma cells in vitro and in vivo by targeting PTPRZ.

properties

CAS RN

13915-24-7

Product Name

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide

Molecular Formula

C16H11N5O6

Molecular Weight

369.29 g/mol

IUPAC Name

N-(2-methyl-4-oxoquinazolin-3-yl)-3,5-dinitrobenzamide

InChI

InChI=1S/C16H11N5O6/c1-9-17-14-5-3-2-4-13(14)16(23)19(9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22)

InChI Key

CECKDQJJCZIYTB-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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